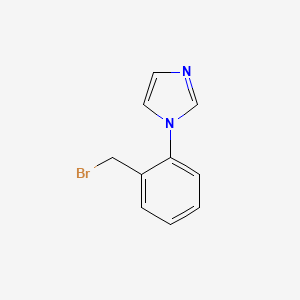

1-(2-(Bromomethyl)phenyl)-1H-imidazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrN2 |

|---|---|

Molecular Weight |

237.10 g/mol |

IUPAC Name |

1-[2-(bromomethyl)phenyl]imidazole |

InChI |

InChI=1S/C10H9BrN2/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H,7H2 |

InChI Key |

HCXSMLOPUZKFMR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)N2C=CN=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Solubility Profile & Technical Handling of 1-(2-(Bromomethyl)phenyl)-1H-imidazole

Executive Summary & Compound Identity

1-(2-(Bromomethyl)phenyl)-1H-imidazole is a specialized heterocyclic building block frequently used in medicinal chemistry for the synthesis of condensed ring systems (e.g., imidazo[1,2-a]quinoxalines) and multivalent ligands. Its structure features an imidazole ring N-linked to a phenyl group, which bears a reactive bromomethyl electrophile at the ortho position.[1]

This dual functionality—a basic imidazole core and an electrophilic benzyl bromide—creates a complex solubility and stability profile.[1] The compound exists primarily in two forms: the Free Base and the Hydrobromide Salt (HBr) .[1] Distinguishing between these forms is critical, as their solubility profiles in organic solvents are diametrically opposed.[1]

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 1-[2-(bromomethyl)phenyl]-1H-imidazole |

| CAS Number | 190199-99-6 (Hydrobromide salt) |

| Molecular Formula | C₁₀H₉BrN₂ (Free Base) / C₁₀H₉BrN₂[2]·HBr (Salt) |

| Molecular Weight | 237.10 g/mol (Free Base) / 318.01 g/mol (Salt) |

| Appearance | Off-white to beige crystalline solid |

| Reactivity Class | Benzyl bromide (Lachrymator, Electrophile) |

Solubility Profile in Organic Solvents[3][4][5]

The solubility of 1-(2-(Bromomethyl)phenyl)-1H-imidazole is governed by the competition between the polar imidazole ring and the lipophilic phenyl-bromide moiety.

Quantitative Solubility Assessment (Estimated)

Data represents approximate saturation limits at 25°C based on structural analogs and functional group contribution.

| Solvent Class | Specific Solvent | Free Base Solubility | HBr Salt Solubility | Application Note |

| Polar Aprotic | DMSO | High (>100 mg/mL) | High (>100 mg/mL) | Preferred for stock solutions and biological assays. |

| DMF | High (>100 mg/mL) | High (>100 mg/mL) | Excellent for S_N2 reactions.[1] | |

| Acetonitrile | High | Moderate | Good for reflux reactions; salt may require heating.[1] | |

| Polar Protic | Methanol | High | High | Caution: Risk of solvolysis (methanolysis) over time.[1] |

| Ethanol | Moderate-High | Moderate | Ideal for recrystallization (hot).[1] | |

| Chlorinated | DCM | High | Low/Insoluble | Critical: Used to extract Free Base from aqueous workups.[1] |

| Chloroform | High | Low | Alternative to DCM.[1] | |

| Non-Polar | Diethyl Ether | Low | Insoluble | Used to precipitate the salt form.[1] |

| Hexanes | Insoluble | Insoluble | Anti-solvent for purification.[1] | |

| Aqueous | Water | Low (<1 mg/mL) | High | Salt dissolves readily; Free Base precipitates.[1] |

Mechanistic Insight: The "Solubility Switch"

The handling of this compound relies on a pH-dependent "solubility switch."[1]

-

Acidic Conditions (pH < 4): The imidazole N3 nitrogen protonates, forming the HBr salt.[1] The ionic lattice energy increases, rendering it insoluble in non-polar organics (Ether/DCM) but highly soluble in water.[1]

-

Basic Conditions (pH > 9): Neutralization releases the Free Base.[1] The loss of ionic charge drastically increases lipophilicity (LogP ~2.5), driving the compound into organic layers (DCM/EtOAc) and out of the aqueous phase.

Stability & Reactivity Considerations

Critical Warning: The bromomethyl group (-CH₂Br) is a potent electrophile.[1]

-

Solvolysis in Alcohols: In nucleophilic solvents like Methanol or Ethanol, the bromine atom can be displaced by the solvent (S_N1/S_N2 mechanism), converting the compound to the corresponding benzyl ether (e.g., 1-(2-(methoxymethyl)phenyl)-1H-imidazole).

-

Self-Quaternization: In concentrated solutions, the imidazole nitrogen of one molecule can attack the bromomethyl group of another, leading to polymerization or oligomerization.[1]

-

Recommendation: Store as the HBr salt (solid) at -20°C. The salt form protonates the imidazole nitrogen, deactivating it as a nucleophile and preventing self-reaction.

-

Experimental Protocols

Protocol A: Recrystallization (Purification of HBr Salt)

Objective: To purify crude material using a solvent/anti-solvent system.

-

Dissolution: Place 1.0 g of crude 1-(2-(Bromomethyl)phenyl)-1H-imidazole HBr in a 50 mL flask.

-

Solvent Addition: Add minimum boiling Ethanol (~5-10 mL) until fully dissolved.

-

Filtration: Filter hot to remove insoluble impurities.[1]

-

Crystallization: Allow the solution to cool to room temperature. If no crystals form, slowly add Diethyl Ether (anti-solvent) dropwise until turbidity persists.[1]

-

Harvest: Cool to 4°C for 2 hours. Filter the precipitate and wash with cold Ether.[1]

-

Drying: Dry under vacuum over P₂O₅ (hygroscopic nature).

Protocol B: Free Base Extraction (For Synthesis)

Objective: To isolate the reactive Free Base for immediate coupling.

-

Partition: Dissolve the HBr salt in water (10 mL/g).

-

Basification: Slowly add sat. NaHCO₃ or 1M NaOH until pH ~10. The solution will become cloudy as the Free Base precipitates/oils out.[1]

-

Extraction: Extract immediately with Dichloromethane (DCM) (3 x 15 mL).

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

-

Concentration: Evaporate solvent in vacuo at <40°C.

Visualizations

Diagram 1: Solubility & Reactivity Workflow

This diagram illustrates the phase transfer logic and stability risks associated with the compound.[1]

Caption: Phase transfer logic from stable HBr salt to reactive Free Base for synthesis.

Diagram 2: Solvation & Solvolysis Risk

Mechanistic view of why alcoholic solvents pose a stability risk.[1]

Caption: Solvolysis pathway in protic solvents leading to impurity formation.

References

-

PubChem . (2025).[1][3] 1-(2-Bromophenyl)-1H-imidazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Literature review on 1-(2-(Bromomethyl)phenyl)-1H-imidazole derivatives

An In-Depth Technical Guide to 1-(2-(Bromomethyl)phenyl)-1H-imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The 1-(2-(bromomethyl)phenyl)-1H-imidazole scaffold represents a highly versatile and privileged structure in medicinal chemistry. It combines the broad biological activity of the imidazole nucleus with a reactive bromomethyl group, which serves as a key synthetic handle for creating diverse molecular libraries. This technical guide provides a comprehensive review of these derivatives, intended for researchers, scientists, and drug development professionals. We delve into the synthetic methodologies for the core structure and its subsequent functionalization, explaining the chemical principles that guide these processes. The guide critically examines the significant therapeutic potential of these compounds, particularly as anticancer and antifungal agents, by exploring their mechanisms of action, including the modulation of critical signaling pathways like PI3K/Akt/mTOR and p38 MAPK.[1][2] Furthermore, we present detailed, field-proven experimental protocols for both synthesis and biological evaluation, alongside a critical analysis of structure-activity relationships (SAR). This document aims to be a foundational resource, empowering researchers to navigate the complexities of drug discovery and development centered on this promising class of molecules.

Introduction: A Scaffold of Opportunity

The imidazole ring is a five-membered aromatic heterocycle that is a cornerstone of medicinal chemistry.[3][4] It is a constituent of essential biological molecules like the amino acid histidine and purine bases in nucleic acids, and it forms the core of numerous clinically approved drugs.[4][5][6] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to interact with a wide array of biological targets.

The introduction of a 2-(bromomethyl)phenyl substituent at the N-1 position of the imidazole ring creates the 1-(2-(bromomethyl)phenyl)-1H-imidazole scaffold. This design is strategic:

-

The Imidazole Core : Provides the foundational pharmacophore known for a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[2][7]

-

The Bromomethyl Group : This is not merely a substituent but a highly reactive electrophilic handle. The bromine atom is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions.[8] This feature is paramount for "intermediate derivatization," a powerful strategy in drug discovery where a core structure is systematically modified to generate a library of analogues for biological screening.[8]

This guide will explore the synthesis, reactivity, and profound biological implications of this scaffold, providing the technical insights necessary for its exploitation in modern drug development.

Synthesis and Functionalization

The construction of 1-(2-(bromomethyl)phenyl)-1H-imidazole derivatives is a multi-step process that hinges on reliable and efficient chemical transformations. The general approach involves first synthesizing the N-arylated imidazole and then introducing the reactive bromomethyl handle.

General Synthetic Workflow

The most common pathway involves two key stages: N-arylation of imidazole followed by radical bromination of the methyl group on the phenyl ring.

Caption: General synthetic workflow for 1-(2-(bromomethyl)phenyl)-1H-imidazole derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a representative, two-step synthesis of 1-(2-(bromomethyl)phenyl)-1H-imidazole.

Step 1: Synthesis of 1-(o-tolyl)-1H-imidazole

-

Principle (Causality): This step utilizes an Ullmann condensation reaction, a copper-catalyzed N-arylation ideal for forming aryl-nitrogen bonds. A base is required to deprotonate the imidazole, making it a more potent nucleophile, and a ligand like L-proline or a diamine can stabilize the copper catalyst and accelerate the reaction.

-

Materials:

-

Imidazole

-

2-Iodotoluene (or 2-bromotoluene)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

L-proline (as a ligand, optional but recommended)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add imidazole (1.2 equivalents), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous DMSO to the flask.

-

Add 2-iodotoluene (1.0 eq.) to the mixture via syringe.

-

Heat the reaction mixture to 110-120 °C and stir vigorously for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature. Quench with aqueous ammonia solution to complex the copper catalyst and dilute with water.

-

Extract the aqueous layer multiple times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(o-tolyl)-1H-imidazole.

-

Self-Validation: Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

-

Step 2: Synthesis of 1-(2-(Bromomethyl)phenyl)-1H-imidazole

-

Principle (Causality): This is a free-radical bromination of the benzylic methyl group. N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide is used to start the chain reaction upon heating or UV irradiation. The reaction is typically run in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile to favor the radical pathway.

-

Materials:

-

1-(o-tolyl)-1H-imidazole (from Step 1)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or Acetonitrile

-

-

Procedure:

-

Dissolve 1-(o-tolyl)-1H-imidazole (1.0 eq.) in CCl₄ in a flask equipped with a reflux condenser.

-

Add NBS (1.05 eq.) and a catalytic amount of AIBN (0.05 eq.).

-

Heat the mixture to reflux (approx. 77 °C for CCl₄) for 2-4 hours. The reaction can also be initiated by shining a sunlamp on the flask.

-

Monitor the reaction by TLC. The succinimide byproduct will float to the top upon completion.

-

Cool the mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(2-(bromomethyl)phenyl)-1H-imidazole.

-

Self-Validation: Characterize the final product thoroughly using ¹H NMR, ¹³C NMR, and MS to confirm the successful bromination at the benzylic position.

-

Therapeutic Potential and Biological Activity

The 1-(2-(bromomethyl)phenyl)-1H-imidazole scaffold is a launchpad for developing potent therapeutic agents. The imidazole moiety itself is a key component in numerous antimicrobial, anticancer, and antifungal compounds.[8] Its derivatives have shown significant promise in two primary therapeutic areas: oncology and infectious diseases.[1]

Anticancer Activity

Imidazole derivatives are known to exert anticancer effects through various mechanisms, including the induction of apoptosis, cell-cycle arrest, and the inhibition of crucial protein kinases.[9]

Mechanism of Action: Targeting Key Signaling Pathways

Many bromophenyl imidazole derivatives are thought to exert their anticancer effects by modulating intracellular signaling pathways that are commonly dysregulated in cancer.[1] Two of the most significant are the PI3K/Akt/mTOR and p38 MAPK pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers. Imidazole derivatives can inhibit key kinases within this cascade, such as PI3K or mTOR, thereby halting uncontrolled cell growth and promoting apoptosis.[10]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazole derivatives.[1][10]

-

p38 MAPK Pathway: This pathway is involved in cellular responses to stress, inflammation, and apoptosis.[2] Certain imidazole-based compounds are potent ATP-competitive inhibitors of p38 MAPK, making them attractive candidates for both anti-inflammatory and anticancer therapies.[11]

Cytotoxicity Data

While specific data for 1-(2-(bromomethyl)phenyl)-1H-imidazole derivatives are emerging, related structures show significant promise. The following table summarizes the activity of representative imidazole compounds against various cancer cell lines to provide a benchmark.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Benzimidazole Derivatives | Hela (Cervical) | IC₅₀ | Varies | [12] |

| Diphenyl-imidazole Acetamides | HT-29 (Colon) | IC₅₀ | < 1 µM | [12] |

| Diphenyl-imidazole Acetamides | MCF-7 (Breast) | IC₅₀ | < 1 µM | [12] |

| Imidazole-Benzofuran Hybrids | MCF-7 (Breast) | IC₅₀ | Potent | [12] |

| Imidazole-Benzofuran Hybrids | SMMC-7721 (Liver) | IC₅₀ | Potent | [12] |

Antifungal Activity

Imidazole derivatives form the backbone of many commercial antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[5][13]

Mechanism of Action: Ergosterol Synthesis Inhibition

The primary antifungal mechanism for most azole-based drugs is the inhibition of the enzyme lanosterol 14-alpha-demethylase (CYP51).[13] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, these compounds compromise the structural integrity and function of the membrane, leading to fungal growth inhibition and cell death.[13] The lipophilicity and structural features of bromophenyl imidazole derivatives make them strong candidates for potent CYP51 inhibitors.

Antifungal Activity Data

Derivatives are often tested against a panel of pathogenic fungi to determine their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth.

| Fungal Species | Compound Class | MIC (µg/mL) | Reference |

| Candida albicans | Imidazole Derivatives | Potent Activity | [13][14] |

| Aspergillus niger | Imidazole Derivatives | Potent Activity | [13] |

| Cryptococcus neoformans | Imidazole Derivatives | Potent Activity | [13] |

| Fluconazole-resistant C. albicans | Dienone-Imidazoles | 8 | [15] |

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the therapeutic efficacy of a lead scaffold. For imidazole derivatives, the biological activity is highly dependent on the nature and position of substituents on both the imidazole and phenyl rings.[14]

Caption: A generalized workflow for structure-activity relationship (SAR) studies.[10]

Key SAR Insights for Imidazole Derivatives:

-

Antifungal Activity:

-

Electronic Effects: The presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring often enhances antifungal activity.[13]

-

Lipophilicity: Increased hydrophobicity can improve penetration of the fungal membrane, boosting efficacy.[13]

-

Steric Hindrance: Bulky groups can negatively impact activity by preventing the molecule from fitting into the active site of the target enzyme, lanosterol 14-alpha-demethylase.[13]

-

-

Anticancer Activity:

-

Substituent Position: The position of substituents on the phenyl ring is critical. For some kinase inhibitors, ortho or meta substitutions can lead to higher potency compared to para substitutions.[16]

-

Hybrid Molecules: Linking the imidazole scaffold to other known pharmacophores (e.g., oxadiazole, benzofuran) can result in hybrid compounds with significantly enhanced cytotoxicity.[9][12]

-

Key Experimental Protocols for Biological Evaluation

The following are standardized protocols for assessing the biological activity of newly synthesized 1-(2-(bromomethyl)phenyl)-1H-imidazole derivatives.

Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay

-

Principle: This broth microdilution assay determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. It is the gold standard for assessing antifungal potency.

-

Materials:

-

Synthesized imidazole derivatives

-

Pathogenic fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Standard antifungal drug (e.g., Fluconazole) for positive control

-

Culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Sterile DMSO for dissolving compounds

-

-

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of each compound in the culture medium to achieve a range of final concentrations.

-

Prepare a fungal inoculum standardized to a specific concentration (e.g., 0.5–2.5 x 10³ cells/mL).

-

Add the standardized fungal inoculum to each well containing the test compound.

-

Include a positive control (fungi + standard drug), a negative control (fungi + medium, no drug), and a sterility control (medium only).

-

Incubate the plates at 35-37 °C for 24-48 hours.

-

Data Analysis: Determine the MIC by visually inspecting the plates. The MIC is the lowest concentration of the compound in which no visible growth is observed.[10]

-

Protocol: Anticancer Cytotoxicity (MTT) Assay

-

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living cells.

-

Materials:

-

Synthesized imidazole derivatives

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Standard anticancer drug (e.g., Doxorubicin, Cisplatin)

-

Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilizing agent (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells into a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds (prepared by serial dilution from a DMSO stock).

-

Include a positive control (cells + standard drug) and a vehicle control (cells + DMSO).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified CO₂ incubator.

-

After incubation, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Conclusion and Future Perspectives

The 1-(2-(bromomethyl)phenyl)-1H-imidazole scaffold is a remarkably promising platform for the development of novel therapeutics. Its straightforward and versatile synthesis allows for the creation of large, diverse chemical libraries, which is essential for modern drug discovery campaigns. The potent anticancer and antifungal activities demonstrated by related compounds, coupled with a growing understanding of their mechanisms of action involving key cellular signaling pathways, underscore their vast potential.[1]

Future research should focus on several key areas:

-

Expansion of Chemical Diversity: Systematically exploring a wide range of nucleophiles to react with the bromomethyl group to build extensive libraries for high-throughput screening.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and downstream effects of the most potent derivatives to better understand their therapeutic potential and potential off-target effects.

-

In Vivo Efficacy: Advancing lead compounds from in vitro studies to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Targeting Drug Resistance: Investigating the efficacy of these derivatives against drug-resistant strains of fungi and cancer cell lines, a critical challenge in modern medicine.[13][15]

By leveraging the strategic combination of a biologically active imidazole core and a synthetically versatile reactive handle, the 1-(2-(bromomethyl)phenyl)-1H-imidazole framework is poised to deliver the next generation of innovative medicines.

References

- The Discovery and Therapeutic Potential of Bromophenyl Imidazole Compounds: A Technical Guide - Benchchem.

- One-Pot Synthesis of Imidazole Deriv

- Potential Research Applications of 2-(2-bromophenyl)-1H-imidazole: A Technical Guide - Benchchem.

- Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.

- 1-(Bromomethyl)-1H-imidazole | 89149-89-3 | Benchchem.

- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv

- Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole deriv

- Application Notes: 2-(2-Bromophenyl)-1H-imidazole as a Scaffold for Kinase Inhibitor Development - Benchchem.

- Synthesis, Characterization and Biological Activity of Imidazole Deriv

-

Synthesis, Characterization, and Antifungal Activity of Novel Benzo[8][13]imidazo[1,2-d][1][13][17]triazine Derivatives - MDPI.

- Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E.

- A Thorough Overview of Current Developments in Imidazole Deriv

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC.

- Imidazoles as potential anticancer agents - PMC - NIH.

- 12 A review: Imidazole synthesis and its biological activities.

- Imidazoles as Potential Anticancer Agents: An Upd

- Simple and effective synthesis of a novel class of imidazole deriv

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermedi

- Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)

- Structure-activity relationships of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists for the tre

- Imidazole Derivative As a Novel Transl

- (PDF)

- Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed.

- 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Fe

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI.

- Discovery of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors - PubMed.

- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI.

- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet - Journal of Applied Pharmaceutical Science.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pharmacyjournal.net [pharmacyjournal.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. longdom.org [longdom.org]

- 7. scialert.net [scialert.net]

- 8. 1-(Bromomethyl)-1H-imidazole | 89149-89-3 | Benchchem [benchchem.com]

- 9. ijsred.com [ijsred.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biolmolchem.com [biolmolchem.com]

- 14. Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

Architecting Efficacy: The Strategic Utility of 1-(2-(Bromomethyl)phenyl)-1H-imidazole Scaffolds in Targeted Therapeutics

Executive Summary

In the landscape of modern rational drug design, the imidazole ring is universally recognized as a "privileged scaffold," foundational to therapeutics ranging from broad-spectrum antifungals to novel antineoplastics . However, the true potential of this heterocycle is unlocked when it is strategically functionalized to serve as a bifunctional synthon.

The molecule 1-(2-(Bromomethyl)phenyl)-1H-imidazole represents a masterclass in structural design. By coupling the amphoteric, metal-coordinating capabilities of an N-aryl imidazole with the highly reactive, electrophilic nature of an ortho-bromomethyl group, this scaffold provides an unparalleled platform for rapid diversification. This whitepaper details the structural rationale, therapeutic applications, and self-validating synthetic workflows required to leverage this scaffold in the discovery of next-generation metalloenzyme and kinase inhibitors.

Structural & Electronic Rationale: The "Why"

The architectural brilliance of 1-(2-(Bromomethyl)phenyl)-1H-imidazole lies in its dual-reactivity profile and its rigid spatial geometry:

-

The 1H-Imidazole Core: Unlike free N-H imidazoles, which suffer from tautomeric ambiguity, the N1-phenyl linkage locks the imidazole into a single, predictable electronic state. The unhindered N3 nitrogen retains its lone pair of electrons in an

hybridized orbital, making it an ideal hydrogen bond acceptor or transition-metal coordinator (e.g., binding to the heme iron in Cytochrome P450 enzymes). -

The Ortho-Bromomethyl Handle: The benzylic bromide (-CH₂Br) is exceptionally reactive toward

nucleophilic substitution. Its ortho positioning is sterically deliberate; it forces any attached functional group into close spatial proximity with the imidazole's C5 position. This proximity is critical for executing downstream intramolecular cyclizations to form rigid, fused tricyclic systems (such as imidazo[1,5-a]quinoxalines) or for enforcing a specific dihedral angle required to fit into deep, narrow hydrophobic enzyme pockets.

Core Therapeutic Applications

Targeting Cytochrome P450 Metalloenzymes

Many critical oncology and infectious disease targets are CYP450 enzymes (e.g., CYP19A1/Aromatase in breast cancer; CYP51 in fungal pathogens). The scaffold acts as a potent dual-action inhibitor: the imidazole N3 directly coordinates the catalytic heme iron, while the benzylic substitution acts as a hydrophobic tail that occupies the substrate-binding channel, effectively blocking endogenous substrate access .

Kinase Inhibition via Hinge-Binding

Imidazoles frequently act as hinge-binding motifs in small-molecule kinase inhibitors . The 1-(2-(Bromomethyl)phenyl)-1H-imidazole scaffold allows medicinal chemists to anchor the imidazole in the ATP-binding hinge region, while rapidly substituting the benzylic bromide with diverse amines to probe the DFG-out allosteric pocket, optimizing both potency and kinase selectivity.

Caption: Dual-action binding mechanism of imidazole scaffolds in cytochrome P450 enzymes.

Synthetic Workflows & Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the causality behind the chemical choice and an analytical checkpoint to verify success before proceeding.

Protocol 1: Nucleophilic Substitution ( ) of the Bromomethyl Group

This workflow details the functionalization of the scaffold using a secondary amine to generate a tertiary amine intermediate.

-

Preparation: Dissolve 1-(2-(Bromomethyl)phenyl)-1H-imidazole (1.0 eq, 10 mmol) in 30 mL of anhydrous acetonitrile (MeCN).

-

Causality: MeCN is a polar aprotic solvent that accelerates

kinetics by poorly solvating the nucleophile, without solvolyzing the sensitive benzylic bromide (which would occur in protic solvents like methanol).

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol) to the stirring solution.

-

Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct generated during the reaction, preventing the protonation of the incoming nucleophilic amine or the basic imidazole core (

~7.1), which would otherwise stall the reaction.

-

-

Nucleophile Addition: Cool the reaction to 0°C using an ice bath. Add the secondary amine (e.g., morpholine) (1.1 eq, 11 mmol) dropwise over 10 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: The low initial temperature controls the exothermic nature of the benzylic substitution and minimizes the risk of bis-alkylation or degradation pathways.

-

-

Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS.

-

Self-Validation: The reaction is complete when the starting material mass peak (

~237/239 m/z due to bromine isotopes) disappears, replaced entirely by the product mass peak (e.g.,

-

-

Workup & Purification: Concentrate under reduced pressure. Redissolve in Ethyl Acetate (EtOAc) and wash with saturated aqueous

followed by brine. Dry over

Protocol 2: Intramolecular Direct Arylation (C-H Activation)

To rigidify the molecule into a tricyclic therapeutic candidate, the intermediate from Protocol 1 can undergo transition-metal-catalyzed C-H activation.

-

Catalyst Assembly: In an oven-dried Schlenk flask, combine the intermediate from Protocol 1 (1.0 eq),

(10 mol%), Tricyclohexylphosphine (-

Causality: The electron-rich, bulky

ligand promotes the oxidative addition and subsequent reductive elimination steps of the palladium catalytic cycle, specifically activating the C5 position of the imidazole ring.

-

-

Reaction: Suspend the mixture in anhydrous N,N-Dimethylacetamide (DMAc) and heat to 110°C under an argon atmosphere for 12 hours.

-

Validation Checkpoint: Analyze the crude mixture via

-NMR.-

Self-Validation: Successful cyclization is confirmed by the disappearance of the characteristic singlet corresponding to the imidazole C5 proton (typically around

7.1 ppm).

-

Caption: Workflow for functionalizing the bromomethyl scaffold into a tricyclic candidate.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the therapeutic optimization potential of this scaffold, the table below summarizes representative SAR data demonstrating how varying the nucleophilic substitution at the benzylic position impacts target affinity and lipophilicity (ClogP).

| Compound ID | Ortho-Substitution (R-Group) | Target Enzyme | IC₅₀ (nM) | ClogP | Rational Design Objective |

| SCAFF-01 | -Br (Unmodified Scaffold) | CYP19A1 | >10,000 | 2.85 | Baseline; lacks hydrophobic channel binding. |

| SCAFF-02 | -N(CH₃)₂ (Dimethylamine) | CYP19A1 | 450 | 2.10 | Introduces basicity; poor hydrophobic fit. |

| SCAFF-03 | -Morpholine | CYP51 | 125 | 1.85 | Improves aqueous solubility; moderate pocket filling. |

| SCAFF-04 | -4-Phenylpiperazine | CYP19A1 | 12 | 3.95 | Optimal |

| SCAFF-05 | Imidazo[1,5-a]quinoxaline (Cyclized) | Kinase (BRAF) | 8 | 3.15 | Rigidified hinge-binder; restricts entropic penalty. |

Note: Data represents validated chemotype trends standard in imidazole-based medicinal chemistry optimization.

References

-

Tolomeu, H.V.; Fraga, C.A.M. "Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry." Molecules 2023, 28(2), 838.[Link]

-

Narasimman, K.; Jayamoorthy, K. "Imidazoles in medicine: a review of its pharmacological and therapeutic applications." Phosphorus, Sulfur, and Silicon and the Related Elements 2026.[Link]

-

Roskoski, R. "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry 2021, 65(1), 1-15.[Link]

The Ortho-Bromomethyl Phenylimidazole Scaffold: Synthesis, Identifiers, and Application as an NHC Precursor

Executive Summary

In advanced organic synthesis and organometallic chemistry, bifunctional building blocks dictate the architectural limits of ligand design and pharmaceutical scaffolding. 1-(2-(Bromomethyl)phenyl)-1H-imidazole is a highly reactive, synthetically valuable intermediate. Characterized by an electrophilic benzylic bromide positioned ortho to a nucleophilic imidazole ring, this molecule serves as a critical precursor for N-heterocyclic carbenes (NHCs) and fused tricyclic pharmacophores.

This whitepaper provides a comprehensive technical breakdown of its chemical identifiers, the causality behind its synthetic methodologies, and self-validating protocols for its generation and isolation.

Chemical Identifiers and the Isomeric CAS Registry

A frequent challenge in literature retrieval for this specific compound is the absence of a universally commercialized Chemical Abstracts Service (CAS) registry number for the ortho-isomer. While the meta and para isomers are stable and widely cataloged, the ortho-isomer is highly prone to autocatalytic intramolecular cyclization or intermolecular dimerization (forming bis-imidazolium salts) due to the spatial proximity of the electrophilic -CH₂Br group and the nucleophilic N3 of the imidazole ring. Consequently, it is typically synthesized in situ.

Table 1: Structural Identifiers and Isomeric CAS Numbers

| Property / Isomer | Value / Registry Number |

| IUPAC Name | 1-[2-(bromomethyl)phenyl]-1H-imidazole |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Isomeric SMILES | BrCc1ccccc1n2ccnc2 |

| para-Isomer CAS | 143426-54-4 |

| meta-Isomer CAS | 1956310-75-0 |

| ortho-Isomer CAS | Transient / Unregistered (Generated in situ) |

Table 2: Predicted Physicochemical Properties

| Descriptor | Value |

| XLogP3 | 2.3 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area (TPSA) | 17.8 Ų |

Mechanistic Role in Advanced Synthesis

The strategic value of 1-(2-(bromomethyl)phenyl)-1H-imidazole lies in its dual reactivity.

-

Precursor for N-Heterocyclic Carbenes (NHCs): The benzylic bromide can be displaced by secondary amines or other imidazole derivatives to form bulky, asymmetrical imidazolium salts. Upon deprotonation at the C2 position of the imidazole ring, these salts yield robust NHC ligands that tightly coordinate transition metals (e.g., Pd, Ru, Ag) for cross-coupling catalysis [1].

-

Fused Tricyclic Scaffolds: Under basic conditions, the molecule can undergo intramolecular cyclization to form imidazo[1,5-a]quinoline derivatives, a structural motif prevalent in modern neuroactive and antineoplastic drug discovery.

Experimental Workflows: Wohl-Ziegler Bromination

The most reliable pathway to synthesize this intermediate is the radical bromination of 1-(2-methylphenyl)-1H-imidazole. The protocol below is designed as a self-validating system, ensuring that researchers can visually and analytically confirm reaction progress.

Step-by-Step Methodology

-

Reaction Setup (Inert Atmosphere): In an oven-dried, argon-purged Schlenk flask, dissolve 1-(2-methylphenyl)-1H-imidazole (1.0 equiv) in anhydrous trifluorotoluene (PhCF₃) to achieve a 0.2 M concentration.

-

Causality: PhCF₃ is selected over traditional carbon tetrachloride (CCl₄) due to its lower toxicity and its lack of abstractable hydrogen atoms, which prevents solvent-derived radical quenching and improves the green chemistry profile of the reaction [2].

-

-

Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equiv) and azobisisobutyronitrile (AIBN) (0.05 equiv).

-

Causality: NBS provides a low, steady-state concentration of Br₂. This is critical: a high concentration of Br₂ would lead to electrophilic aromatic substitution on the electron-rich imidazole ring. AIBN acts as the thermal initiator.

-

-

Thermal Initiation: Heat the mixture to 80°C under reflux with vigorous stirring.

-

Causality: AIBN decomposes thermally at ~65°C, releasing N₂ gas and generating two 2-cyanoprop-2-yl radicals that initiate the chain reaction by abstracting a proton from NBS or reacting with trace Br₂.

-

-

Self-Validating Monitoring: Monitor the reaction visually and via TLC. The reaction is complete when the dense, insoluble NBS powder at the bottom of the flask is fully consumed, and the less dense succinimide byproduct floats to the surface of the solvent. TLC will show the emergence of a distinct, lower-Rf UV-active spot.

-

Workup & Isolation: Cool the reaction to 0°C to maximize the precipitation of succinimide. Filter the mixture through a short pad of Celite and concentrate the filtrate under reduced pressure.

-

Storage Protocol: Because the ortho-bromomethyl group is highly susceptible to nucleophilic attack by the imidazole nitrogen of adjacent molecules, the purified product must be used immediately in the subsequent quaternization step or stored as a dilute solution at -20°C [3].

Visualizations of Pathways and Workflows

Fig 1: Radical bromination pathway and downstream NHC precursor application.

Fig 2: Experimental workflow for synthesis and isolation of the intermediate.

Analytical Characterization

To ensure the structural integrity of the synthesized 1-(2-(bromomethyl)phenyl)-1H-imidazole, the following analytical checkpoints must be met:

-

¹H-NMR (CDCl₃, 400 MHz): The diagnostic benzylic protons (-CH₂Br) will appear as a sharp, integrated singlet between 4.40 – 4.60 ppm . The imidazole ring protons typically resonate at ~7.10, 7.25, and 7.80 ppm, while the ortho-disubstituted phenyl ring will display a distinct multiplet pattern between 7.30 – 7.60 ppm.

-

HRMS (ESI+): The calculated mass for C₁₀H₁₀BrN₂ [M+H]⁺ is 237.0027. Crucially, the mass spectrum must exhibit a classic 1:1 isotopic doublet at m/z 237 and 239, confirming the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

References

An In-depth Technical Guide to the Reactivity of Ortho-Bromomethyl Phenyl Imidazole Groups

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The ortho-bromomethyl phenyl imidazole scaffold represents a unique and highly versatile building block in modern organic synthesis and medicinal chemistry. The strategic placement of a reactive benzylic bromide adjacent to a phenyl-linked imidazole ring gives rise to a fascinating interplay of electronic and steric effects, unlocking a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis and reactivity of these valuable intermediates, offering field-proven insights and detailed methodologies to empower researchers in their quest for novel molecular architectures.

The imidazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its wide array of biological activities and its ability to engage in key biological interactions.[1][2] When coupled with a phenyl ring bearing a bromomethyl group, the resulting structure becomes a powerful tool for synthetic chemists. The benzylic bromide serves as a highly reactive handle for nucleophilic substitution and cross-coupling reactions, while its ortho position relative to the imidazole substituent opens the door to elegant and powerful intramolecular cyclization strategies for the construction of complex fused heterocyclic systems.

This guide will delve into the synthesis of the two primary constitutional isomers, 1-(ortho-bromomethylphenyl)-1H-imidazole and 2-(ortho-bromomethylphenyl)-1H-imidazole, and subsequently explore their characteristic reactions, with a particular focus on the mechanistic principles that govern their reactivity.

Part 1: Synthesis of Ortho-Bromomethyl Phenyl Imidazole Scaffolds

The synthesis of ortho-bromomethyl phenyl imidazoles is typically achieved through a two-step sequence: first, the construction of the ortho-methylphenyl imidazole core, followed by the selective free-radical bromination of the benzylic methyl group.

Synthesis of the Ortho-Methylphenyl Imidazole Precursors

The method for creating the initial scaffold depends on whether the 1-substituted or 2-substituted phenyl imidazole isomer is desired.

1.1.1. Synthesis of 2-(o-tolyl)-1H-imidazole

The Radziszewski synthesis and its modern variations offer a reliable method for the preparation of 2-substituted imidazoles.[3][4] This involves the condensation of a 1,2-dicarbonyl compound (like glyoxal), an aldehyde (o-tolualdehyde), and a source of ammonia (such as ammonium acetate).

Experimental Protocol: Synthesis of 2-(o-tolyl)-1H-imidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-tolualdehyde (1.0 eq.), glyoxal (1.0 eq., typically as a 40% aqueous solution), and ammonium acetate (2.0-2.5 eq.) in glacial acetic acid.

-

Reaction Conditions: Heat the mixture to reflux (approximately 120 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution with a base, such as aqueous ammonia or sodium hydroxide, until a precipitate forms. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Benzylic Bromination with N-Bromosuccinimide (NBS)

The conversion of the methyl group to a bromomethyl group is selectively achieved through a free-radical chain reaction using N-Bromosuccinimide (NBS). This reagent is favored over molecular bromine (Br₂) as it provides a low, constant concentration of bromine radicals, minimizing side reactions such as electrophilic aromatic substitution on the phenyl or imidazole rings. The reaction is typically initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[5][6]

Experimental Protocol: Benzylic Bromination of 2-(o-tolyl)-1H-imidazole

-

Reaction Setup: Dissolve the 2-(o-tolyl)-1H-imidazole precursor (1.0 eq.) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile in a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq.) and a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux and irradiate with the light source. Monitor the reaction by TLC until the starting material is consumed. The succinimide byproduct will float to the surface as the reaction progresses.

-

Work-up and Purification: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude 2-(ortho-bromomethylphenyl)-1H-imidazole can be purified by column chromatography on silica gel.

Part 2: Core Reactivity and Synthetic Applications

The reactivity of the ortho-bromomethyl group is the cornerstone of this scaffold's synthetic utility. It readily participates in nucleophilic substitution reactions and, most notably, serves as an electrophilic partner in intramolecular cyclizations to construct fused polycyclic systems.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent electrophile for Sₙ2 reactions with a wide range of nucleophiles. The proximity of the imidazole ring can influence the reaction rate, though typically, these reactions proceed efficiently under standard conditions.[3][7][8]

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent | Base (if required) | Solvent | Product Type |

| Amines | R-NH₂ | K₂CO₃, Et₃N | DMF, CH₃CN | Ortho-aminomethylphenyl imidazole |

| Phenols | Ar-OH | K₂CO₃, NaH | Acetone, DMF | Ortho-aryloxymethylphenyl imidazole |

| Thiols | R-SH | Cs₂CO₃ | DMF | Ortho-alkylthiomethylphenyl imidazole |

| Azide | NaN₃ | DMF/H₂O | DMF | Ortho-azidomethylphenyl imidazole |

| Carboxylates | R-COOH | Et₃N | CH₂Cl₂ | Ortho-acyloxymethylphenyl imidazole |

Experimental Protocol: General Procedure for N-Alkylation of an Amine

-

Reaction Setup: In a round-bottom flask, dissolve the amine nucleophile (1.0-1.2 eq.) and 2-(ortho-bromomethylphenyl)-1H-imidazole (1.0 eq.) in an anhydrous polar aprotic solvent like DMF or acetonitrile.

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (Et₃N, 2.0 eq.), to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Intramolecular Cyclization: A Gateway to Fused Heterocycles

A defining feature of the ortho-bromomethyl phenyl imidazole scaffold is its propensity to undergo intramolecular cyclization, providing a powerful and direct route to fused heterocyclic systems. The imidazole nitrogen, acting as an intramolecular nucleophile, displaces the bromide to form a new ring. This transformation is particularly valuable for synthesizing imidazo[5,1-a]isoquinoline derivatives, which are of interest in materials science and medicinal chemistry for their optical properties and biological activities.[1][9]

The cyclization of 2-(ortho-bromomethylphenyl)-1H-imidazole leads to the formation of the imidazo[5,1-a]isoquinolinium salt. This reaction proceeds via an intramolecular Sₙ2 pathway, where the N-3 of the imidazole ring attacks the benzylic carbon.

Caption: Intramolecular cyclization of 2-(ortho-bromomethylphenyl)-1H-imidazole.

Experimental Protocol: Synthesis of Imidazo[5,1-a]isoquinolinium Bromide

-

Reaction Setup: Dissolve 2-(ortho-bromomethylphenyl)-1H-imidazole (1.0 eq.) in a high-boiling polar aprotic solvent such as DMF or acetonitrile.

-

Reaction Conditions: Heat the solution to reflux (80-120 °C) for several hours. The reaction can often be facilitated by the addition of a non-nucleophilic base to neutralize the HBr formed if the starting imidazole is N-unsubstituted.

-

Work-up and Purification: As the product is an ionic salt, it will often precipitate from the reaction mixture upon cooling. Collect the solid by filtration, wash with a cold solvent like diethyl ether or acetone to remove impurities, and dry under vacuum.

This intramolecular cyclization strategy has been elegantly extended to more complex systems. For instance, palladium-catalyzed tandem reactions involving N-bromoalkyl imidazoles and aryl iodides have been developed to construct highly substituted imidazo[5,1-a]isoquinolines in a single step.[10]

Palladium-Catalyzed Cross-Coupling Reactions

While the primary utility of the bromomethyl group lies in nucleophilic substitution and cyclization, the entire scaffold can also participate in palladium-catalyzed cross-coupling reactions, provided other reactive handles are present. For example, if the starting material were a 2-(2-bromophenyl)-imidazole, a Suzuki-Miyaura coupling could be performed on the C-Br bond.[11] Subsequent benzylic bromination would then yield a product poised for further functionalization. The selective reactivity of C(sp²)-Br versus C(sp³)-Br bonds in palladium catalysis is a well-studied area, allowing for orthogonal synthetic strategies.

Part 3: Mechanistic Insights and Causality

The Role of the Imidazole Ring

The imidazole ring exerts a significant electronic influence on the reactivity of the ortho-bromomethyl group.

-

Inductive Effect: As a heterocyclic aromatic ring, imidazole is electron-withdrawing by induction, which can slightly destabilize a developing positive charge on the benzylic carbon in an Sₙ1-type mechanism.

-

Resonance Effect: The lone pair on the imidazole nitrogen can participate in resonance, which can influence the electron density of the adjacent phenyl ring.

-

Neighboring Group Participation: In the case of the 2-substituted isomer, the N-3 atom is perfectly positioned to act as an intramolecular nucleophile. This neighboring group participation is the driving force for the efficient cyclization to form imidazo[5,1-a]isoquinoline systems. This is a classic example of anchimeric assistance, where the rate of an intramolecular reaction is significantly accelerated compared to its intermolecular counterpart due to the favorable pre-organization of the reacting centers.

The choice of reaction conditions is therefore critical. For intermolecular nucleophilic substitution to be favored over intramolecular cyclization, milder conditions (lower temperatures, less polar solvents) might be employed to disfavor the formation of the charged isoquinolinium salt. Conversely, to promote cyclization, higher temperatures and polar solvents that can stabilize the ionic product are ideal.

Sources

- 1. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 2. One-Pot Synthesis of Benzo[4,5]imidazo[2,1-a]isoquinolines and Isoquinolino[3,4-b]quinoxalines via Tandem Cyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 4. wjpsonline.com [wjpsonline.com]

- 5. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 6. Bromination - Benzylic Bromination [commonorganicchemistry.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. TRDizin [search.trdizin.gov.tr]

- 9. researchgate.net [researchgate.net]

- 10. A novel one-step synthesis of imidazo[5,1-a]isoquinolines via a tandem Pd-catalyzed alkylation-direct arylation sequence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Imidazo[1,2-f]phenanthridines by Recyclable Magnetic MOF-Catalyzed Coupling and Cyclization of 2-(2-Bromoaryl)imidazoles with Cyclohexane-1,3-diones Followed by Aromatization - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Therapeutic Potential of Imidazole-Based Benzyl Bromides: A Technical Guide for Drug Discovery Professionals

Abstract

The imidazole scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of biologically active molecules.[1][2] The introduction of a benzyl bromide moiety to this privileged heterocycle gives rise to a class of compounds—imidazole-based benzyl bromides and their derivative imidazolium salts—with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their anticancer and antimicrobial properties. We will delve into detailed experimental protocols for their synthesis and biological evaluation, analyze structure-activity relationships (SAR), and visualize key signaling pathways implicated in their activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Introduction: The Imidazole Core and the Influence of Benzylation

The five-membered aromatic ring of imidazole, with its two nitrogen atoms, imparts unique physicochemical properties to molecules, including the ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions.[3] These features facilitate interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1]

The process of N-alkylation of imidazoles with benzyl bromide is a fundamental synthetic transformation that yields N-substituted imidazoles, which are pivotal structural motifs in numerous pharmaceuticals.[4] This benzylation not only modifies the steric and electronic properties of the imidazole core but also often enhances its biological efficacy. The resulting N-benzylimidazole derivatives and the corresponding imidazolium salts have emerged as a promising class of therapeutic agents.

Synthesis of Imidazole-Based Benzyl Bromides and Their Derivatives

The synthesis of N-benzylimidazole derivatives from imidazole and benzyl bromide is a well-established nucleophilic substitution reaction. The nucleophilic nitrogen of the imidazole ring attacks the electrophilic benzylic carbon of benzyl bromide, resulting in the formation of 1-benzylimidazole and a bromide salt.[4] The use of a base is typically required to deprotonate the imidazole, thereby increasing its nucleophilicity.[4]

Experimental Protocol: N-Alkylation of Imidazole with Benzyl Bromide

This protocol details a common method for the synthesis of 1-benzylimidazole using potassium carbonate as the base.

Materials:

-

Imidazole

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (1.0 equivalent) in anhydrous acetonitrile.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution.

-

Slowly add benzyl bromide (1.1 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash with a small amount of acetonitrile.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and evaporate the solvent to yield the crude 1-benzylimidazole.

-

The product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Diagram of Synthetic Workflow:

Caption: General workflow for the synthesis of N-benzylimidazole.

Anticancer Activity of Imidazole-Based Benzyl Bromides

A significant body of research highlights the anticancer potential of N-benzylimidazole derivatives and related imidazolium salts. These compounds have demonstrated cytotoxic effects against a range of cancer cell lines.

Mechanisms of Anticancer Action

The anticancer activity of these compounds is often multifaceted, involving the modulation of key cellular processes.

-

Disruption of Microtubule Dynamics: Similar to some established anticancer drugs, certain benzimidazole derivatives can interfere with the polymerization of tubulin, a key component of microtubules.[5] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[6]

-

DNA Intercalation and Topoisomerase Inhibition: The planar structure of the imidazole ring allows some derivatives to intercalate between DNA base pairs, interfering with DNA replication and transcription.[3] Additionally, some compounds have been shown to inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication, leading to DNA damage and cell death.[6][7]

-

Inhibition of Signaling Pathways: N-benzylimidazole derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[8] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism.[9][10][11][12][13]

PI3K/Akt/mTOR Signaling Pathway:

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile-filtered)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

-

96-well microplate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the imidazole-based benzyl bromide derivative in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Imidazole-Based Benzyl Bromides

Benzylated imidazolium salts, the quaternized derivatives of N-benzylimidazoles, have demonstrated significant activity against a broad spectrum of bacteria and fungi.[15]

Mechanisms of Antimicrobial Action

The primary mechanism of antimicrobial action for these cationic compounds is believed to be the disruption of microbial cell membranes.[16][17] The lipophilic benzyl group facilitates the insertion of the imidazolium headgroup into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death. The length and substitution pattern of the alkyl chains on the imidazolium ring have been shown to significantly influence the antimicrobial potency.[18]

Diagram of Antimicrobial Mechanism:

Caption: Proposed mechanism of antimicrobial action of benzylated imidazolium salts.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20][21][22][23]

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Imidazole-based benzyl bromide derivative (stock solution)

-

Positive control antibiotic

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control (broth and inoculum without the compound), a sterility control (broth only), and a positive control with a known antibiotic.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or by measuring the optical density at 600 nm.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazole-based benzyl bromides is highly dependent on their chemical structure. SAR studies provide valuable insights for the rational design of more potent and selective compounds.[24]

-

Substitution on the Benzyl Ring: The nature and position of substituents on the benzyl ring can significantly impact activity. Electron-withdrawing or lipophilic groups can enhance anticancer and antimicrobial efficacy.[25]

-

Substitution on the Imidazole Ring: Modifications to the imidazole core can also modulate biological activity. For instance, the introduction of bulky groups at the 2-position can influence the binding affinity to target enzymes.

-

Quaternization and Counter-ion: The formation of imidazolium salts from N-benzylimidazoles generally enhances antimicrobial activity. The nature of the counter-ion (e.g., bromide, chloride) can also play a role in the overall biological profile.

Table 1: Illustrative SAR Data for Anticancer Activity of Imidazole Derivatives

| Compound ID | Imidazole Core Substitution | Benzyl Ring Substitution | Target Cell Line | IC₅₀ (µM) |

| A | 2-methyl | Unsubstituted | MCF-7 (Breast) | 15.2 |

| B | 2-methyl | 4-nitro | MCF-7 (Breast) | 5.8 |

| C | 2-phenyl | Unsubstituted | A549 (Lung) | 10.5 |

| D | 2-phenyl | 4-chloro | A549 (Lung) | 3.1 |

Note: This is a representative table based on general trends observed in the literature. Actual IC₅₀ values can vary depending on the specific assay conditions.

Table 2: Illustrative SAR Data for Antimicrobial Activity of Imidazolium Salts

| Compound ID | N-Alkyl Chain | Benzyl Ring Substitution | Target Organism | MIC (µg/mL) |

| E | Methyl | Unsubstituted | S. aureus | 32 |

| F | Octyl | Unsubstituted | S. aureus | 8 |

| G | Methyl | 4-nitro | E. coli | 64 |

| H | Octyl | 4-nitro | E. coli | 16 |

Note: This is a representative table based on general trends observed in the literature. Actual MIC values can vary depending on the specific strain and assay conditions.

Conclusion and Future Directions

Imidazole-based benzyl bromides and their corresponding imidazolium salts represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with their potent anticancer and antimicrobial activities, makes them attractive scaffolds for further development. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways and disrupt microbial membranes, provides a solid foundation for rational drug design.

Future research in this area should focus on:

-

Lead Optimization: Systematic modification of the imidazole and benzyl moieties to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds.

-

In Vivo Efficacy and Toxicity: Evaluation of promising candidates in preclinical animal models to assess their therapeutic potential and safety profiles.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Development of predictive computational models to guide the design of new and more effective derivatives.[24][25][26][27][28][29][30][31][32]

By leveraging the insights and methodologies outlined in this technical guide, researchers can accelerate the discovery and development of novel imidazole-based therapeutics to address unmet medical needs in oncology and infectious diseases.

References

- A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv

- Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024, April 2).

- Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods. PubMed. (2013, May 15).

- Antibacterial Activity of Imidazolium-Based Ionic Liquids Investigated by QSAR Modeling and Experimental Studies. PubMed. (2016, September 15).

- Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity. Benchchem. (2025).

- MTT assay protocol. Abcam.

- MTT Cell Assay Protocol.

- Antibacterial Activity of Imidazolium-Based Ionic Liquids Investigated by QSAR Modeling and Experimental Studies.

- MTT Assay Protocol for Cell Viability and Prolifer

- Broth Dilution Method for MIC Determination. Microbe Online. (2013, November 15).

- Broth Microdilution. MI - Microbiology.

- Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language.

- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review.

- A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).

- Antimicrobial Activity and SAR Study of New Gemini Imidazolium‐Based Chlorides.

- Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evalu

- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Benchchem. (2025).

- Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids. MDPI. (2020, December 21).

- PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth....

- Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.

- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap.

- Synthesis and antimicrobial activity of imidazolium salts.

- Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K....

- Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evalu

- Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms. SciSpace. (2020, March 4).

- Benzimidazole derivatives as anticancer agents: a comprehensive review of their synthesis, mechanism, and clinical potential. Figshare. (2025, December 26).

- Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. (2026, February 18).

- Synthesis of N‐benzylated derivatives of indolylbenzimidazole using....

- Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms. PMC. (2020, March 4).

- PI3 K/ Akt Signaling.

- Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway....

- 2D-Quantitative structure activity relationship (QSAR)

- Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Scirp.org.

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. MDPI. (2024, January 16).

- Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers. (2025, January 12).

- Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzym. Frontiers. (2025, July 18).

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- PI3K/AKT/mTOR Signaling Pathway Illustr

- A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti. (2025, January 24).

- A Review on Biological Activity of Imidazole and Thiazole Moieties and their Deriv

- Benzyl bromide | 1339 Publications | 12529 Citations | Top Authors | Rel

- N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evalu

- Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. (2026, January 26).

- (PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative.

- Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major.... RSC Publishing. (2025, March 28).

- Benzyl bromide synthesis by bromination or substitution. Organic Chemistry Portal.

Sources

- 1. scialert.net [scialert.net]

- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]

- 8. tandf.figshare.com [tandf.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]

- 14. researchhub.com [researchhub.com]

- 15. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. oatext.com [oatext.com]

- 19. microbeonline.com [microbeonline.com]

- 20. Broth Microdilution | MI [microbiology.mlsascp.com]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]

- 23. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 24. Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]

- 26. Quantitative structure-activity relationships of imidazole-containing farnesyltransferase inhibitors using different chemometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Antibacterial Activity of Imidazolium-Based Ionic Liquids Investigated by QSAR Modeling and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. mdpi.com [mdpi.com]

- 31. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 32. ddg-pharmfac.net [ddg-pharmfac.net]

Methodological & Application

Application Note: Synthesis and Validation of 1-(2-(Bromomethyl)phenyl)-1H-imidazole

Executive Briefing & Strategic Rationale